6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one
Description
This compound features a pyridazin-3-one core substituted with a benzodioxole group at position 6 and a 3-(3-chlorophenyl)-1,2,4-oxadiazole ethyl chain at position 2. The pyridazinone scaffold is pharmacologically significant due to its heterocyclic aromaticity, enabling interactions with biological targets such as enzymes or receptors. The benzodioxole moiety may enhance metabolic stability and lipophilicity, while the chlorophenyl-oxadiazole substituent introduces steric and electronic effects that could modulate binding affinity and selectivity .
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O4/c22-15-3-1-2-14(10-15)21-23-19(30-25-21)8-9-26-20(27)7-5-16(24-26)13-4-6-17-18(11-13)29-12-28-17/h1-7,10-11H,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROBZDDQRVEPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CCC4=NC(=NO4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound combines various pharmacophores known for their therapeutic properties, including the benzodioxole and oxadiazole moieties. This article reviews its biological activity, synthesizing available data from diverse sources.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical transformations. The specific synthetic route may vary, but it generally includes the formation of the benzodioxole and oxadiazole units followed by coupling reactions to form the final pyridazinone structure.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of compounds similar to This compound . For instance, a related compound exhibited significant cytotoxicity against A549 lung cancer cells, demonstrating an IC50 value in the low micromolar range .
Mechanistic Studies
Mechanistic investigations have revealed that the compound may exert its antiproliferative effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays indicated that certain derivatives showed dual inhibition profiles with percentages of inhibition reaching approximately 59.52% for COX-1 and 50.59% for COX-2 . This suggests a potential pathway through which the compound may mediate its anticancer effects.
Antimicrobial Activity
The antimicrobial properties of similar compounds have also been evaluated. For example, derivatives were screened against bacterial strains such as Bacillus subtilis and Escherichia coli, with some showing minimal inhibitory concentrations (MICs) indicating moderate antibacterial activity .
Table 1: Summary of Biological Activities
| Activity Type | Compound Variant | IC50 (µM) | Inhibition (%) |
|---|---|---|---|
| Antiproliferative | A549 Lung Cancer Cells | <10 | - |
| COX Inhibition | Compound 2 | - | COX-1: 59.52% |
| COX-2: 50.59% | |||
| Antimicrobial | Bacillus subtilis | - | Moderate |
| Escherichia coli | - | Moderate |
Case Studies
Case Study 1: Anticancer Potential
A study explored the effects of a structurally similar compound on A549 cells and found significant cell death at concentrations above 5 µM. The study utilized flow cytometry to assess apoptosis rates and reported that the compound induced apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Effects
Research into the anti-inflammatory properties indicated that compounds with similar structures could effectively reduce inflammatory markers in vitro. The investigation involved assays measuring cytokine levels post-treatment with the compound in macrophage cell lines .
Comparison with Similar Compounds
Key Structural Features :
- Pyridazin-3-one core : Common in cardiovascular and anti-inflammatory agents.
- Benzodioxole substituent : Improves bioavailability by resisting oxidative metabolism.
Comparison with Similar Compounds
Pyridazinone Derivatives with Varied Substituents
Compounds from the pyridazinone family (e.g., 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones) share the core structure but differ in substituents. For example:
Synthesis Insights: The target compound’s synthesis likely follows a similar pathway to 3a-3h, involving nucleophilic substitution of the pyridazinone core with halide-containing substituents under basic conditions (e.g., K₂CO₃ in acetone) . The oxadiazole-ethyl chain may require pre-synthesis via cyclization of amidoximes with chlorophenyl derivatives.
Heterocyclic Analogs with Oxadiazole Motifs
The oxadiazole group is critical for bioactivity. A structurally distinct analog, 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-thienopyrimidinone (CAS 1326832-85-2), demonstrates how oxadiazole placement affects target engagement:
The ethyl linker in the target compound may reduce steric hindrance compared to direct fusion, improving binding pocket accommodation .
Computational and Pharmacokinetic Comparisons
Studies on 6-(2,6-dichlorophenyl)-triazolothiadiazine derivatives highlight methodologies applicable to the target compound:
SwissADME Predictions :
Solubility : The benzodioxole group in the target compound may enhance aqueous solubility relative to dichlorophenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
